Antibiotic X-536A
Overview
Description
Antibiotic X-536A is a naturally occurring antimicrobial agent known for its efficacy against a variety of bacterial pathogens. It is produced by certain strains of Streptomyces bacteria and has been utilized in both veterinary and human medicine to combat infections caused by Gram-positive bacteria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Antibiotic X-536A involves the fermentation of Streptomyces cultures under controlled conditions. The fermentation broth is then subjected to extraction and purification processes to isolate the antibiotic. The specific conditions for fermentation include maintaining a pH of around 7.0 and a temperature of approximately 28°C. The extraction process typically involves solvent extraction followed by chromatographic techniques to purify the compound .
Industrial Production Methods: Industrial production of this compound follows a similar fermentation process but on a larger scale. Large bioreactors are used to cultivate the Streptomyces cultures, and the antibiotic is extracted using industrial-scale chromatography and solvent extraction methods. The production process is optimized to maximize yield and purity while minimizing production costs .
Chemical Reactions Analysis
Types of Reactions: Antibiotic X-536A undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the molecule, often resulting in the formation of hydroxyl or carbonyl groups.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced derivatives of the antibiotic.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide, typically used under acidic or basic conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride, often used in anhydrous solvents.
Substitution: Common reagents include halogens and nucleophiles, used under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions include hydroxylated, carbonylated, and substituted derivatives of this compound, each with potentially different antimicrobial properties .
Scientific Research Applications
Antibiotic X-536A has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying the mechanisms of antibiotic action and resistance.
Biology: It is employed in research on bacterial cell wall synthesis and the development of new antimicrobial agents.
Medicine: It is used in clinical research to develop new treatments for bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It is utilized in the development of new antimicrobial coatings and materials for medical devices and surfaces
Mechanism of Action
Antibiotic X-536A exerts its effects by inhibiting bacterial cell wall synthesis. It binds to specific proteins involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This binding disrupts the cross-linking of peptidoglycan strands, leading to cell lysis and death. The molecular targets include penicillin-binding proteins and other enzymes involved in cell wall biosynthesis .
Comparison with Similar Compounds
Penicillin: Like Antibiotic X-536A, penicillin inhibits bacterial cell wall synthesis but has a different spectrum of activity.
Vancomycin: This antibiotic also targets cell wall synthesis but is used primarily against Gram-positive bacteria resistant to other antibiotics.
Cephalosporins: These antibiotics have a similar mechanism of action but differ in their chemical structure and spectrum of activity
Uniqueness: this compound is unique in its ability to target a broad range of Gram-positive bacteria, including some strains resistant to other antibiotics. Its natural origin and specific mechanism of action make it a valuable tool in the fight against antibiotic-resistant infections .
Properties
IUPAC Name |
6-[(3R,4S,5S,7R)-7-[(2S,3S,5S)-5-ethyl-5-[(2R,5R,6S)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-3-methyloxolan-2-yl]-4-hydroxy-3,5-dimethyl-6-oxononyl]-2-hydroxy-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H54O8/c1-9-25(31-21(6)18-34(11-3,42-31)26-16-17-33(40,10-2)23(8)41-26)30(37)22(7)28(35)19(4)12-14-24-15-13-20(5)29(36)27(24)32(38)39/h13,15,19,21-23,25-26,28,31,35-36,40H,9-12,14,16-18H2,1-8H3,(H,38,39)/t19-,21+,22+,23+,25+,26-,28+,31+,33-,34+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBMULGJBVDDDNI-OWKLGTHSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1C(CC(O1)(CC)C2CCC(C(O2)C)(CC)O)C)C(=O)C(C)C(C(C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(CC)[C@H]2CC[C@@]([C@@H](O2)C)(CC)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)CCC3=C(C(=C(C=C3)C)O)C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H54O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048485 | |
Record name | Lasalocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25999-31-9 | |
Record name | Lasalocid A | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25999-31-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lasalocid [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025999319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasalocid | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11423 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Lasalocid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048485 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASALOCID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W7V2ZZ2FWB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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